4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride
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Overview
Description
4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride is a chemical compound with a unique structure that includes an amino group, a cyclobutyl ring, a hydroxy group, and an oxopentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol .
Scientific Research Applications
4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide hydrochloride include:
- 4-Amino-5-cyclopropyl-2-hydroxy-3-oxopentanamide
- 4-Amino-5-cyclohexyl-2-hydroxy-3-oxopentanamide
- 4-Amino-5-cyclopentyl-2-hydroxy-3-oxopentanamide
Uniqueness
The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, reactivity, or binding affinity to specific targets .
Properties
Molecular Formula |
C9H17ClN2O3 |
---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
4-amino-5-cyclobutyl-2-hydroxy-3-oxopentanamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c10-6(4-5-2-1-3-5)7(12)8(13)9(11)14;/h5-6,8,13H,1-4,10H2,(H2,11,14);1H |
InChI Key |
QPHHWWNSRMFBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(C(=O)C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
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